molecular formula C16H12Br2 B12564516 1,5-Bis(bromomethyl)anthracene CAS No. 144344-01-4

1,5-Bis(bromomethyl)anthracene

Cat. No.: B12564516
CAS No.: 144344-01-4
M. Wt: 364.07 g/mol
InChI Key: NDLAZPCCQDKZBX-UHFFFAOYSA-N
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Description

1,5-Bis(bromomethyl)anthracene is a versatile and high-value organic building block specifically designed for advanced research applications. Its molecular structure, featuring reactive bromomethyl groups on the anthracene core, makes it a critical precursor in the synthesis of complex molecular architectures. Researchers utilize this compound to develop novel anthracene-based derivatives, such as extended π-systems and functional organic materials . Anthracene derivatives are widely investigated for their unique photophysical properties and their ability to interact with biological macromolecules like DNA . The bromomethyl groups serve as excellent leaving groups, facilitating further functionalization through various coupling reactions to create ligands, sensors, and other sophisticated organic molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144344-01-4

Molecular Formula

C16H12Br2

Molecular Weight

364.07 g/mol

IUPAC Name

1,5-bis(bromomethyl)anthracene

InChI

InChI=1S/C16H12Br2/c17-9-13-5-1-3-11-7-16-12(8-15(11)13)4-2-6-14(16)10-18/h1-8H,9-10H2

InChI Key

NDLAZPCCQDKZBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3CBr)C=C2C(=C1)CBr

Origin of Product

United States

Synthetic Methodologies for 1,5 Bis Bromomethyl Anthracene

Direct Bromomethylation Approaches for Anthracene (B1667546) Derivatives

Direct bromomethylation aims to introduce the bromomethyl groups onto the anthracene ring in a single step. These methods are often forceful and can lead to challenges in controlling the position of substitution.

Utilization of Paraformaldehyde and Hydrobromic Acid

A common method for the bromomethylation of aromatic compounds involves the use of paraformaldehyde and hydrobromic acid. This approach has been successfully applied to anthracene to synthesize 9,10-bis(bromomethyl)anthracene (B13510). rsc.org In a typical procedure, anthracene is reacted with paraformaldehyde in a solvent like glacial acetic acid, to which a concentrated aqueous solution of hydrobromic acid (HBr) is added. rsc.org The reaction mixture is heated to facilitate the electrophilic substitution, where the hydroxymethyl cation (HOCH₂⁺) or a related species, generated in situ, attacks the electron-rich positions of the anthracene ring, followed by conversion of the hydroxyl group to a bromide by HBr.

For anthracene itself, the 9 and 10 positions are the most electronically activated and sterically accessible, thus favoring the formation of the 9,10-disubstituted product. rsc.org Achieving 1,5-disubstitution through this direct method on unsubstituted anthracene would be challenging due to the lower reactivity of the 1 and 5 positions compared to the 9 and 10 positions, likely resulting in a mixture of isomers that are difficult to separate.

Radical Bromination Techniques

Radical bromination offers a pathway to synthesize 1,5-bis(bromomethyl)anthracene by starting with a pre-functionalized precursor, specifically 1,5-dimethylanthracene (B93469). thieme-connect.com This method leverages the reactivity of the benzylic protons on the methyl groups. A common reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under the right conditions.

The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO), and carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux. thieme-connect.com The initiator generates radicals that abstract a hydrogen atom from the methyl groups of 1,5-dimethylanthracene, forming a stabilized benzylic radical. This radical then reacts with NBS to form the bromomethyl group and a succinimidyl radical, which continues the chain reaction. This process occurs at both methyl groups to yield the desired this compound. thieme-connect.com

Multi-Step Synthetic Routes via Functionalized Precursors

To overcome the regioselectivity issues inherent in direct substitutions on anthracene, multi-step syntheses starting from specifically functionalized precursors are employed. This is the most effective strategy for obtaining pure this compound.

A key precursor for this route is 1,5-dimethylanthracene. This starting material can be synthesized from 1,5-dichloroanthracene via a Kumada coupling reaction. thieme-connect.com The reaction involves treating 1,5-dichloroanthracene with a Grignard reagent, such as methylmagnesium chloride, in the presence of a nickel catalyst. thieme-connect.com This cross-coupling reaction replaces the chlorine atoms with methyl groups, yielding 1,5-dimethylanthracene with high regiochemical fidelity.

Once 1,5-dimethylanthracene is obtained, it is then subjected to radical bromination as described in section 2.1.2 to yield this compound. thieme-connect.com This two-step sequence ensures that the bromomethyl groups are placed exclusively at the 1 and 5 positions. Another potential, though less commonly cited, multi-step route could involve the reduction of 1,5-anthracenedicarboxylic acid or its derivatives to 1,5-anthracenedimethanol, followed by conversion of the alcohol groups to bromides using a reagent like phosphorus tribromide or HBr.

Regioselective Synthesis and Isomer Control Strategies

The primary challenge in the synthesis of disubstituted anthracenes is controlling the position of the incoming substituents (regioselectivity). Direct electrophilic substitution on anthracene, such as Friedel-Crafts reactions or direct bromomethylation, overwhelmingly favors substitution at the C9 and C10 positions. nih.gov Therefore, obtaining the 1,5-isomer requires a strategy that circumvents this natural reactivity.

The most effective strategy for isomer control is to begin with an anthracene derivative that already has substituents at the 1 and 5 positions. The synthesis of this compound from 1,5-dichloroanthracene is a prime example of this approach. thieme-connect.com By starting with a molecule where the substitution pattern is already established, the subsequent reactions only modify the existing functional groups rather than adding new ones to the aromatic core, thus ensuring the final product is the pure 1,5-isomer. The radical bromination of 1,5-dimethylanthracene is highly selective for the benzylic positions, leaving the aromatic ring untouched and preserving the 1,5-substitution pattern. thieme-connect.com

Purification and Isolation Techniques

The purification and isolation of this compound are critical steps to obtain a product of high purity. Following its synthesis via radical bromination, the crude product often exists as a solid within the reaction mixture. thieme-connect.com

A common isolation procedure involves cooling the reaction mixture and inducing precipitation of the product. In the synthesis from 1,5-dimethylanthracene, the addition of methanol (B129727) (MeOH) to the cooled carbon tetrachloride reaction mixture causes the solid this compound to precipitate out. thieme-connect.com The solid can then be collected by suction filtration. The collected solid is typically washed to remove any remaining impurities. Water is often used for washing, especially after syntheses involving acidic or basic reagents. chemicalbook.com

For further purification, recrystallization is a standard technique. Solvents like toluene (B28343) or a mixture of chloroform (B151607) and hexane (B92381) are suitable for recrystallizing anthracene derivatives. rsc.org The crude solid is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals. After filtration, the product is dried under a vacuum to remove any residual solvent. thieme-connect.com In some cases, if impurities are difficult to remove from the final product, it may be more efficient to purify one of the precursor compounds, such as 1,5-dimethylanthracene, before the final bromination step. thieme-connect.com

Table of Synthetic Reactions for this compound and its Precursor

ReactionStarting MaterialReagentsSolventConditionsProductYieldReference
Kumada Coupling1,5-DichloroanthraceneMethylmagnesium chloride, Ni(dppp)Cl₂THF-1,5-Dimethylanthracene51% thieme-connect.com
Radical Bromination1,5-DimethylanthraceneN-Bromosuccinimide (NBS), Benzoyl peroxide (BPO)CCl₄Reflux, 4.5 hThis compound45% thieme-connect.com

Chemical Reactivity and Derivatization of 1,5 Bis Bromomethyl Anthracene

Polymerization and Macromolecular Architectures

The presence of two reactive benzyl (B1604629) bromide-like functionalities makes 1,5-Bis(bromomethyl)anthracene a versatile precursor for the synthesis of a variety of polymeric structures. These bromomethyl groups can engage in both chain-growth and condensation polymerization mechanisms, leading to macromolecules with the anthracene (B1667546) unit either as a central initiating core or as a repeating unit within the polymer backbone.

Chain-Growth Polymerization Initiators

In chain-growth polymerization, an initiator is a species that begins the polymerization process, with monomer units sequentially adding to the growing chain. While specific research detailing the use of this compound as a chain-growth initiator is not extensively documented in publicly available literature, its structure is analogous to other benzylic halides that are known to initiate certain types of polymerization, such as atom transfer radical polymerization (ATRP).

In a hypothetical ATRP process, the carbon-bromine bonds in this compound could be homolytically cleaved in the presence of a transition metal catalyst, such as a copper(I) complex, to generate radical species. These radicals would then initiate the polymerization of vinyl monomers like styrene (B11656) or acrylates. The bifunctional nature of the initiator would theoretically allow for the growth of two polymer chains from a single anthracene core, leading to a polymer with a central anthracene unit and a defined, telechelic architecture.

Table 1: Potential Monomers for Chain-Growth Polymerization Initiated by this compound

Monomer NameChemical FormulaPolymer Type
StyreneC₈H₈Polystyrene
Methyl MethacrylateC₅H₈O₂Poly(methyl methacrylate)
Butyl AcrylateC₇H₁₂O₂Poly(butyl acrylate)

This table is illustrative of potential applications and is based on the known reactivity of similar benzylic halide initiators.

Condensation Polymerization Building Blocks

In contrast to chain-growth polymerization, condensation polymerization involves the reaction between two different functional groups, often with the elimination of a small molecule like water or, in this case, a salt. The two bromomethyl groups of this compound make it an excellent candidate as an A-A type monomer for condensation polymerization with B-B type comonomers.

For instance, it can undergo polycondensation with bisphenols, dithiols, or diamines to form polyethers, polythioethers, and polyamines, respectively. In these reactions, the bromomethyl groups act as electrophilic sites that are readily attacked by the nucleophilic groups of the comonomer, leading to the formation of a new covalent bond and the elimination of hydrogen bromide (which is typically neutralized by a base). The resulting polymers would have the anthracene moiety as an integral and repeating part of the polymer backbone, directly influencing the material's properties.

Table 2: Representative Condensation Polymerization Reactions with this compound

Comonomer (B-B type)Resulting Polymer LinkagePolymer Class
Bisphenol AEtherPolyether
1,4-BenzenedithiolThioetherPolythioether
1,6-HexanediamineAminePolyamine

The incorporation of the rigid and planar anthracene unit into the polymer chain can lead to materials with enhanced thermal stability, a higher glass transition temperature, and interesting photoluminescent properties, making them potentially suitable for applications in optoelectronics and as high-performance plastics. The specific architecture and properties of the final polymer would be highly dependent on the choice of the comonomer and the polymerization conditions.

Applications in Supramolecular Chemistry and Host Guest Systems

Molecular Recognition Phenomena

Selective Recognition of Cations

While direct studies on cation receptors derived specifically from 1,5-Bis(bromomethyl)anthracene are not extensively documented, the principles of cation recognition by analogous anthraceno-cryptands are well-established. Cryptands are three-dimensional, polycyclic ligands that encapsulate cations with high selectivity. wikipedia.org The incorporation of an anthracene (B1667546) unit into a cryptand structure, creating an "anthraceno-cryptand," serves two main purposes: it provides a rigid structural element and a fluorescent reporter group.

The synthesis of such host molecules would involve reacting this compound with suitable polyamines or other linking chains to form a three-dimensional cavity. The size of this cavity can be tailored to selectively bind specific cations. The binding of a metal cation within the cryptand's cavity perturbs the electronic environment of the anthracene fluorophore. This perturbation often leads to a change in the fluorescence quantum yield or a shift in the emission wavelength, which can be monitored to quantify the host-guest interaction.

For example, studies on other anthraceno-cryptands, such as those based on 2,3-disubstituted anthracene, have shown that these molecules can bind a variety of metal cations, including alkali and alkaline earth metals. The stability of the resulting complexes is influenced by the match between the cation's ionic radius and the size of the cryptand's cavity. The stability constants (logKs) for these complexes are typically determined using spectroscopic titrations. For instance, a 2,3-anthraceno[2.2.2]cryptand has been shown to bind K+ and Tl+ with logKs values of 8 and 10, respectively, in acetonitrile. rsc.org Aza-crown ethers with anthracene pendants have also been synthesized and their ability to bind Group 1 metal cations has been studied, with the stoichiometry of the complexes being 1:1. nih.gov

Table 1: Cation Binding Properties of an Exemplary Anthraceno-Cryptand

Cation logKs in CH3CN
K+ 8.0
Tl+ 10.0

Data for 2,3-anthraceno[2.2.2]cryptand as a model system. rsc.org

The selectivity of these cryptands is a key feature. By modifying the length and nature of the bridges connecting the nitrogen atoms, it is possible to fine-tune the cavity size to favor the binding of one cation over another, for instance, distinguishing between Na+ and K+. wikipedia.org This makes anthraceno-cryptands derived from precursors like this compound promising candidates for applications in selective ion sensing and extraction.

Anion Binding and Sensing

The design of synthetic receptors for anions is a significant area of supramolecular chemistry. Receptors built from this compound are expected to function as effective anion sensors. By reacting the starting material with molecules containing anion-binding motifs, such as amides, ureas, or sulfonamides, it is possible to create macrocyclic or acyclic hosts. In these systems, the anthracene moiety acts as a fluorescent signaling unit, while the incorporated functional groups provide hydrogen bonding sites for anion coordination.

The principle of anion sensing with anthracene-based receptors has been demonstrated with various derivatives. For example, a 9-substituted anthracene derivative bearing a phenylalaninol unit has been shown to selectively recognize the acetate (B1210297) anion in a protic medium (H2O with 0.01 M HEPES buffer at pH 7.4). nih.gov The binding event is transduced into a specific fluorescence enhancement, operating through a photoinduced electron-transfer (PET) mechanism.

In a potential receptor derived from this compound, the two binding arms would be positioned to create a well-defined binding pocket for an anion. The rigidity of the anthracene spacer would pre-organize the binding sites for efficient guest interaction. The binding of an anion within this pocket would modulate the PET process between the binding sites and the anthracene fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.

Table 2: Anion Sensing with an Anthracene-Based Fluorescent Sensor

Anion Binding Constant (Ksv / M-1)
AcO- 1.8 x 104
H2PO4- 1.2 x 103
F- 1.1 x 103

Data for a 9-substituted anthracene-phenylalaninol conjugate as a model system in a buffered aqueous solution. nih.gov

The selectivity for a particular anion is governed by factors such as the geometry of the binding pocket, the number and arrangement of hydrogen bond donors, and the solvent. The 1,5-disubstitution pattern is particularly suitable for creating receptors for linear or trigonal planar anions.

Neutral Molecule Encapsulation and Detection

Beyond charged species, anthracene-based macrocycles can also encapsulate neutral guest molecules. The formation of these host-guest complexes is driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The anthracene panels in such macrocycles provide a large, electron-rich surface that can interact favorably with electron-deficient guest molecules.

A notable example is the formation of co-crystals between an anthracene-containing crown ether (An34C10) and the neutral molecule 1,2,4,5-tetracyanobenzene (TCNB), a strong electron acceptor. nih.gov In this system, the electron-rich anthracene units of the host interact with the electron-deficient TCNB guest, forming a charge-transfer complex. This interaction leads to a quenching of the anthracene fluorescence.

A macrocycle synthesized from this compound could similarly form a cavity lined with anthracene surfaces. Such a host would be well-suited for the encapsulation of planar, aromatic guest molecules. The binding event could be detected by changes in the fluorescence emission of the host. For instance, the inclusion of a guest could lead to fluorescence quenching due to charge-transfer interactions, or it could result in the formation of an excimer emission if two anthracene units are brought into close proximity.

The detection of volatile organic compounds (VOCs) is a potential application. The exposure of a solid-state material composed of these macrocycles to the vapor of a specific VOC could lead to the inclusion of the VOC molecules into the macrocycle's cavity, triggering a measurable change in fluorescence. nih.gov

Table 3: Host-Guest System with a Neutral Molecule

Host Guest Interaction Observable Change
Anthracene-containing crown ether 1,2,4,5-Tetracyanobenzene (TCNB) Charge-transfer Fluorescence quenching

Data based on the An34C10@TCNB co-crystal system. nih.gov

Self-Assembly Processes in Solution and Solid State

The rigid, planar structure of the anthracene core makes derivatives of this compound excellent candidates for use in self-assembling systems. By introducing appropriate functional groups, these molecules can be programmed to form well-defined supramolecular architectures in both solution and the solid state.

For instance, by attaching long alkyl chains with terminal thiol groups to the 1,5-bis(methyl)anthracene core, it is possible to form self-assembled monolayers (SAMs) on gold surfaces. rsc.org In these SAMs, the anthracene units would be oriented in a regular fashion, and their photophysical properties could be studied. The intermolecular interactions between adjacent anthracene moieties, such as π-π stacking, would play a crucial role in the organization and stability of the monolayer. Such systems are of interest for the development of molecular electronic devices. rsc.org

In solution, amphiphilic derivatives of this compound, where hydrophilic chains are attached to the bromomethyl positions, could self-assemble into micelles or vesicles in aqueous media. The hydrophobic anthracene cores would form the interior of these aggregates, while the hydrophilic chains would be exposed to the water. The fluorescence of the anthracene units could serve as a probe to study the aggregation process and the microenvironment within the aggregates.

Furthermore, macrocycles derived from this compound can exhibit self-assembly behavior. Macrocyclization itself can lead to enhanced emission properties, a phenomenon known as macrocyclization-induced emission enhancement (MIEE). nih.gov These macrocycles can then stack on top of each other to form ordered columnar structures, driven by π-π interactions between the anthracene units. This hierarchical self-assembly can lead to the formation of nanomaterials with interesting photophysical and electronic properties.

Role in Advanced Materials and Organic Electronics

Precursor for Optoelectronic Materials

The intrinsic properties of the anthracene (B1667546) moiety, combined with the reactivity of the bromomethyl groups, position 1,5-bis(bromomethyl)anthracene as a key starting material for various optoelectronic components.

Organic Light-Emitting Diode (OLED) Components

While direct research specifically detailing the use of this compound in OLEDs is not extensively available in the provided results, the broader class of anthracene derivatives is fundamental to OLED technology. For instance, other anthracene derivatives like 9,10-bis(2-naphthyl)anthracene (ADN) are widely used as host materials in blue OLEDs and are being explored for full-color displays due to their high thermal stability and wide energy bandgap. ossila.com The development of novel anthracene-based molecules, such as BNBN anthracene, has shown promise for creating highly efficient and stable blue OLEDs. sciencedaily.comsemiconductor-digest.com These examples highlight the potential of the anthracene core, which is central to this compound, in developing next-generation OLED materials. The reactive bromomethyl groups on the 1,5-isomer would allow for its incorporation into polymeric or molecular structures designed for emitting or host layers in OLED devices.

Organic Semiconductor Development

The field of organic electronics relies heavily on the development of new semiconducting materials. merckmillipore.com Anthracene and its derivatives are recognized as organic semiconductors due to the overlapping p-electron clouds of their fused aromatic rings. researchgate.net Research into new anthracene-containing conjugated molecules has led to the development of highly soluble p-type organic semiconductors with significant charge carrier mobilities, crucial for applications in organic thin-film transistors (OTFTs). researchgate.net The synthesis of novel anthracene derivatives is a key area of research aimed at modulating electronic properties for advanced electronic devices. sciencedaily.comsemiconductor-digest.com this compound serves as a valuable building block in this context, enabling the synthesis of larger, more complex conjugated systems with tailored semiconducting properties.

Integration into Fluorescent and Photoreactive Polymers

The unique photophysical properties of the anthracene core make this compound an attractive monomer for the synthesis of functional polymers.

Functional Polymers for Specific Applications

The incorporation of the this compound unit can lead to the development of functional polymers with specific applications. For example, porous polymers have been synthesized using methacrylic derivatives of anthracene. mdpi.com These materials are of interest for various applications, including chromatography and sensing. mdpi.com The photoreactive nature of anthracene, which can undergo photodimerization, opens up possibilities for creating photoresponsive polymers. acs.org This property can be harnessed to develop materials for applications such as optical data storage.

Advanced Spectroscopic and Structural Characterization of Derived Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds derived from 1,5-Bis(bromomethyl)anthracene. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments provide unambiguous evidence of a molecule's covalent framework.

In the ¹H NMR spectra of systems derived from this building block, the protons of the anthracene (B1667546) core exhibit characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and splitting patterns of these protons are highly sensitive to the molecular environment. For instance, in the formation of a macrocycle, the anthracene protons may experience significant upfield or downfield shifts due to the anisotropic effects of nearby aromatic rings or conformational constraints. The methylene (B1212753) protons (CH₂) of the original bromomethyl groups, now bonded to new moieties, provide crucial information about the success of a substitution reaction, typically appearing as singlets or multiplets in the δ 4.0-6.0 ppm range.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The formation of new C-C or C-heteroatom bonds is confirmed by the appearance of new signals and shifts in the resonances of the anthracene and methylene carbons. For example, in the synthesis of a Diels-Alder adduct from a 2,6-disubstituted anthracene mechanophore, detailed ¹H and ¹³C NMR analysis was critical for confirming the structure of the resulting complex molecule. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for an Anthracene-Maleimide Diels-Alder Adduct rsc.org This table presents data for a structurally analogous system to illustrate the application of the technique.

SpectrumDescriptionChemical Shift (δ ppm)
¹H NMR (500 MHz, CDCl₃)Aromatic Protons7.40 (m, 1H), 7.33 (m, 1H), 7.29 (1H, m), 7.21-7.12 (m, 5H)
¹H NMR (500 MHz, CDCl₃)Alkene/Bridgehead Protons6.50-5.86 (m, 6H), 5.58 (dd, 2H), 4.79 (s, 1H)
¹³C NMR (125 MHz, CDCl₃)Carbonyl Carbons176.22, 175.12, 165.98, 165.62
¹³C NMR (125 MHz, CDCl₃)Aromatic/Alkene Carbons141.95, 141.22, 138.64, 138.17, 131.78, 131.42, 128.19, 128.12, 127.33, 127.29, 126.95, 126.84, 125.39, 124.24, 123.17, 122.22

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique used to confirm the molecular weight and elemental composition of newly synthesized compounds derived from this compound. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides highly accurate mass measurements.

This accuracy allows for the unambiguous determination of the molecular formula of a target compound. For large structures such as macrocycles or oligomers, MS can confirm that the desired number of monomer units have been incorporated. The experimental isotopic pattern of the molecular ion peak is compared with the theoretically calculated pattern, providing further confidence in the assigned structure. For example, the molecular composition of complex tetraruthenium macrocycles has been definitively confirmed using high-resolution electrospray-ionization mass spectrometry (HR-ESI MS). mdpi.com Similarly, the formation of anthracene-based pyrazoline derivatives was verified using mass spectroscopy. epa.gov

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for an Anthracene Derivative rsc.org This table presents data for a structurally analogous system to illustrate the application of the technique.

Adduct IonCalculated m/zFound m/z
[M+H]⁺458.1598458.1609
[M+NH₄]⁺475.1864475.1879
[M+Na]⁺480.1418480.1441

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

The inherent photophysical properties of the anthracene core make UV-visible absorption and fluorescence spectroscopy vital for characterizing its derivatives. mdpi.com These techniques provide insight into how chemical modification affects the electronic structure and excited-state behavior of the molecule.

The UV-vis absorption spectrum of anthracene typically shows a well-defined vibronic structure between 300 and 400 nm, corresponding to π-π* transitions. In derived systems, the position (λ_max), intensity, and shape of these absorption bands can change significantly. Extended conjugation often leads to a bathochromic (red) shift, while the formation of aggregates can cause either red-shifts (J-aggregates) or blue-shifts (H-aggregates).

Fluorescence spectroscopy measures the light emitted from the molecule after excitation. Anthracene is known for its strong blue fluorescence. In derived systems, the emission wavelength, quantum yield (a measure of emission efficiency), and fluorescence lifetime are key parameters. The formation of intramolecular excimers (excited-state dimers) is a common phenomenon in systems where two anthracene units are held in close proximity, such as in 2.2anthracenophane. This is characterized by a broad, structureless, and significantly red-shifted emission band compared to the monomer emission. Furthermore, some derivatives exhibit solvatofluorochromism, where the emission color changes with solvent polarity, indicating a change in the dipole moment upon excitation. nih.govsemanticscholar.org

Table 3: Representative Photophysical Data for an Anthracene Derivative vs. a Reference Compound rsc.org This table presents data for a structurally analogous system to illustrate the application of the technique.

CompoundAbsorption λ_max (nm)Emission λ_max (nm)Description
9-Anthracenemethanol340, 358, 378390, 412, 436Typical structured monomer absorption and emission.
Anthracene-Maleimide Adduct (1)342, 360, 380392, 415, 439Spectra are nearly identical to the reference, indicating the anthracene chromophore is electronically unperturbed in the adduct.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for compounds that can be crystallized, offering a precise three-dimensional map of atomic positions. This technique is invaluable for confirming the absolute configuration and conformation of complex molecules derived from this compound.

For macrocyclic systems, X-ray crystallography can reveal the exact shape of the cavity, the orientation of the anthracene units, and the bond lengths and angles of the entire structure. It also provides crucial information on intermolecular interactions in the solid state, such as π-π stacking, hydrogen bonding, or C–H/π interactions, which govern the material's bulk properties. nih.govsemanticscholar.org For example, the analysis of a tetraruthenium macrocycle revealed its crystallization in the monoclinic space group P2₁/c and a Cᵢ symmetric molecular structure in the crystal. mdpi.com This level of detail is unattainable by other methods and is crucial for understanding structure-property relationships.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Ruthenium Macrocycle mdpi.com This table presents data for a structurally analogous system to illustrate the application of the technique.

ParameterValue
CompoundRu₄-5·4 CH₃OH
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.0772(4)
b (Å)20.1064(6)
c (Å)24.7708(7)
β (°)106.602(1)
Volume (ų)6709.6(3)

Theoretical and Computational Investigations of 1,5 Bis Bromomethyl Anthracene and Its Derivatives

Electronic Structure and Property Prediction

Theoretical studies, primarily employing Density Functional Theory (DFT) and Ab initio methods, are pivotal in predicting the electronic properties of 1,5-bis(bromomethyl)anthracene and its derivatives. These properties are fundamental to their application in electronic and photonic devices.

Detailed research findings indicate that the electronic characteristics of anthracene (B1667546) derivatives are highly tunable. For instance, theoretical studies on various anthracene derivatives have demonstrated that the introduction of substituents significantly influences their electronic and optical properties. The energy gaps of anthracene oligomers have been shown to decrease with increasing chain length and upon the addition of substituents, leading to red-shifted absorption spectra. nih.gov

DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, are commonly used to optimize the geometries and predict the electronic spectra of these molecules. nih.gov Such studies reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate the charge injection and transport properties, can be precisely modulated. For example, the introduction of electron-donating groups tends to increase the HOMO energy level, facilitating oxidation, while electron-withdrawing groups lower the LUMO energy level, aiding reduction. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into electron delocalization and intramolecular interactions. nih.gov For instance, in some anthracene diimide derivatives, NBO analysis has revealed significant donor-acceptor interactions that contribute to their stability and electronic properties. nih.gov These computational approaches allow for the a priori prediction of key parameters for materials design in organic electronics.

Table 1: Predicted Electronic Properties of Anthracene Derivatives

Derivative TypeComputational MethodKey FindingsReference
Anthracene OligomersAM1, DFT (B3LYP/6-31G(d))Energy gaps decrease with increasing chain length and with substituents. nih.gov
Substituted AnthrylenesAM1, DFT (B3LYP/6-31G(d))Electron-donating groups facilitate oxidation; electron-withdrawing groups stimulate reduction. nih.gov
Anthracene Diimide DerivativesDFT (B3LYP)Small HOMO-LUMO energy gaps (≈ 0.54 eV) suggest suitability for electronic applications. nih.gov
Anthracene-dicarboxaldehydeDFT (B3LYP/6-311++G(d,p))High stability predicted by NBO analysis. nih.gov

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry plays a crucial role in elucidating the complex reaction mechanisms involving this compound. By modeling the potential energy surfaces of reactions, chemists can identify transition states, intermediates, and predict the most favorable reaction pathways.

A pertinent example is the theoretical investigation of the Diels-Alder reaction, a common reaction type for anthracene derivatives. A DFT study on the cycloaddition reaction between 9-bromomethyl anthracene and citraconic anhydride (B1165640) revealed two possible stereochemical pathways. orientjchem.orgorientjchem.org The calculations, performed using DFT methods and the Polarizable Continuum Model (PCM) to simulate the solvent effect, identified the transition states for both the ortho and meta cycloaddition products. orientjchem.orgorientjchem.org The activation energies for each pathway were calculated, allowing for the prediction of the major product, which was found to be in agreement with experimental results. orientjchem.orgorientjchem.org

These computational studies provide a molecule-level understanding of reaction selectivity and kinetics. rsc.orgsmu.edu By analyzing the geometry of the transition states, researchers can understand the steric and electronic factors that govern the reaction outcome. orientjchem.org This predictive power is invaluable for optimizing reaction conditions and designing synthetic routes to novel anthracene-based structures.

Table 2: Calculated Activation Energies for the Diels-Alder Reaction of 9-bromomethyl anthracene

PathwayProduct TypeCalculated Activation Energy (kJ/mol)Key FindingReference
Pathway Iortho113.78Kinetically more favorable orientjchem.org
Pathway IImeta117.01Higher energy barrier orientjchem.org

Molecular Dynamics Simulations of Supramolecular Assemblies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the self-assembly of this compound derivatives into larger supramolecular structures. fau.decuny.edunih.gov These simulations can provide detailed insights into the forces driving assembly, such as π-π stacking, van der Waals forces, and hydrogen bonding.

For anthracene derivatives, MD simulations can predict how the molecules arrange themselves in the solid state or in solution. nih.gov The anisotropic shape of the anthracene core can lead to the formation of distinct morphologies, such as microsheets or microtubes, depending on the substitution pattern. nih.gov For instance, simulations have shown that the "shaver-like" shape of certain 9-substituted anthracenes promotes the formation of microsheets driven by π-π interactions, while "spatula-shaped" 2-substituted anthracenes can assemble into microtubular structures. nih.gov

MD simulations are also employed to study the dynamics of oligomers and polymers containing anthracene units. nih.govnih.gov These simulations can reveal information about chain conformation, packing, and the stability of the resulting aggregates. nih.gov Understanding these phenomena at a molecular level is crucial for designing materials with specific optical and electronic properties, as the supramolecular arrangement significantly impacts charge transport and photophysical behavior. rsc.org

Prediction of Host-Guest Interactions and Binding Affinities

Computational methods are extensively used to predict and analyze the interactions between host molecules derived from this compound and various guest species. These studies are fundamental for the development of sensors, molecular cages, and drug delivery systems.

Molecular docking and DFT calculations are standard tools for investigating host-guest complexation. researchgate.net For example, DFT studies on an anthracene-based amido-amine cage receptor have elucidated the different recognition modes for phosphate (B84403) and oxalate (B1200264) anions, revealing that the receptor's interaction with each anion is distinct. nih.gov Such calculations can predict binding affinities and selectivities, guiding the design of receptors for specific targets. nih.gov

In another example, the binding of various drugs of abuse to anthracene-walled acyclic cucurbit[n]uril (CB[n]) type receptors was investigated. nih.gov Computational modeling, in conjunction with experimental techniques like isothermal titration calorimetry (ITC), helped to rationalize the high binding affinities observed for guests like methamphetamine and fentanyl. nih.gov

Table 3: Computationally Studied Host-Guest Systems with Anthracene Derivatives

Host SystemGuest(s)Computational Method(s)Key FindingsReference(s)
Amido-amine cage receptor with 1,8-anthracene dicarboxamidePhosphate, OxalateDFTDifferent recognition modes for phosphate and oxalate; selective binding of phosphate. nih.gov
Anthracene-walled acyclic CB[n] hostMethamphetamine, FentanylIn combination with ITC and NMRHigh binding affinity for methamphetamine (Kd = 15 nM) and fentanyl (Kd = 4 nM). nih.gov
Coordination cageAnthracene derivatives, BODIPY dyesIn combination with UV-vis and NMREncapsulation can promote or suppress photodimerization of anthracenes; light-induced guest exchange. nih.govresearchgate.net
Perethylated pillar cuny.eduareneOctane, 1,7-octadiene, 1,7-octadiyneMolecular docking, DFT (BLYP-D3(BJ), ωB97XD, B97D)Binding is governed by electrostatic and dispersive interactions; slightly favored binding for the alkyne guest. researchgate.net

Future Perspectives and Emerging Research Directions for 1,5 Bis Bromomethyl Anthracene

Development of Novel Synthetic Routes and Sustainable Chemistry

The advancement of applications for 1,5-bis(bromomethyl)anthracene is intrinsically linked to the development of more efficient and environmentally benign synthetic methodologies. Current research is geared towards overcoming the limitations of traditional synthesis, which often involve harsh reagents and generate significant waste. The principles of sustainable and green chemistry are becoming increasingly influential in this area.

One promising avenue is the exploration of catalytic systems that promote efficiency and reduce environmental impact. For instance, the development of a sustainable, copper-free protocol for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using a reusable zinc-based heterogeneous catalyst highlights a potential direction. rsc.org This water-driven procedure, which operates in a one-pot multicomponent pathway without the need for bases or reducing agents, offers a model for greener synthesis. rsc.org The catalyst, composed of sonochemically prepared CTAB-stabilized ZnO nanorods, is robust, economical, and reusable, demonstrating high efficiency and a favorable eco-score. rsc.org The successful application of such a catalyst for gram-scale synthesis underscores its potential for industrial viability. rsc.org

Furthermore, the use of environmentally friendly techniques such as ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) presents another sustainable approach. This method has been successfully applied to the synthesis of 1-alkylated benzouracils, suggesting its applicability to the synthesis of other complex organic molecules like derivatives of this compound.

The focus on green chemistry principles is expected to lead to the development of novel synthetic routes for this compound that are not only more efficient but also minimize the generation of hazardous byproducts, aligning with the growing demand for sustainable chemical manufacturing.

Design of Advanced Supramolecular Architectures with Tunable Functions

The photoreactive nature of the anthracene (B1667546) core makes this compound an exceptional candidate for the construction of advanced supramolecular architectures with functions that can be precisely controlled. The ability of anthracene and its derivatives to undergo photodimerization has been a subject of intense research, offering a pathway to create dynamic and responsive materials.

Anthracene-based supramolecular polymers have demonstrated the ability to undergo multicycle anthracene-endoperoxide photoswitching. nih.gov However, a significant challenge has been the requirement for high-energy light, which can lead to photodegradation. nih.gov A recent breakthrough involves the use of a σ-platinated 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) photosensitizer. nih.gov This photosensitizer enables the anthracene-to-endoperoxide transformation to occur under low-energy irradiation, leading to the reversible breakup of supramolecular polymers and gels. nih.gov This rational design of a photosensitizer opens up new possibilities for regulating the photoresponsiveness of supramolecular polymers under milder conditions. nih.gov

The intermolecular and intramolecular photochemical reactions of anthracene derivatives are key to designing these advanced structures. researchgate.net The photodimerization of 9-substituted anthracenes typically results in head-to-tail photodimers, but this can be influenced by non-bonding interactions between substituents. researchgate.net Bis-9-anthracene compounds can form photocyclomers and, in some cases, intramolecular excimers. researchgate.net A notable application of this is the photochemical synthesis of "photocrowns," which are crown ethers generated through the irradiation of α,ω-bis-9-anthryl-polyoxaalkanes. researchgate.net This represents the first photochemical synthesis of crown ethers and highlights the potential for creating novel host-guest systems. researchgate.net

The study of photochemical reactions of anthracene derivatives in the solid state further expands the design possibilities. rsc.org The photodimerization of different anthracene derivatives can be classified as topochemical, non-topochemical, or reversible, each leading to different structural outcomes. rsc.org The relationship between incoming photons and mechanical motion in crystal-to-crystal photoreactions can produce stunning effects, demonstrating the potential for creating photo-mechanically responsive materials. rsc.org

Research AreaKey FindingsPotential Application for this compound
Photosensitized Supramolecular Polymers Use of a σ-platinated BODIPY photosensitizer allows for anthracene-endoperoxide transformation under low-energy light, enabling reversible polymer-gel transitions. nih.govDevelopment of photo-responsive gels and soft materials that can be controlled with visible light, reducing photodegradation.
Photochemical Synthesis of Crown Ethers Irradiation of α,ω-bis-9-anthryl-polyoxaalkanes leads to the formation of "photocrowns," a novel photochemical synthesis of crown ethers. researchgate.netSynthesis of novel macrocycles and host-guest systems with tunable cavity sizes and binding properties based on the 1,5-disubstituted anthracene scaffold.
Solid-State Photoreactions Photodimerization of anthracene derivatives in the solid state can be controlled to be topochemical, non-topochemical, or reversible, leading to precise structural changes and potential for photo-mechanical effects. rsc.orgFabrication of smart materials that change shape or exhibit mechanical motion in response to light stimuli.

Exploration of Next-Generation Functional Materials with Enhanced Performance

The unique properties of this compound make it a valuable component in the development of next-generation functional materials with enhanced performance. The ability to modify the anthracene core and its substituents allows for the fine-tuning of electronic, optical, and mechanical properties.

The photodimerization of anthracene derivatives at the solid/liquid interface has been shown to alter the physical height and electron density of states of two-dimensional structures. nih.gov This results in an observable change in the apparent height in scanning tunneling microscopy (STM) images, demonstrating a method for photoprocessing materials at the nanoscale. nih.gov This principle can be harnessed to create materials with switchable surface properties or to develop high-density data storage media.

The photochemical dimerization of anthracene is a well-established process that can be used to create new materials with distinct spectroscopic and physical properties. The resulting photodimer can often be reverted to the original anthracene monomers through thermolysis, offering a basis for creating reversible material systems.

By incorporating this compound into polymer backbones or as pendant groups, it is possible to create materials with enhanced thermal stability, photo-responsiveness, and charge-transport properties. These materials could find applications in organic electronics, sensors, and smart coatings.

Material TypeEnhancing PropertyPotential Application
Two-Dimensional Films Photodimerization leads to changes in physical height and electron density. nih.govPhoto-switchable surfaces, high-density data storage.
Reversible Polymers Thermal reversion of anthracene photodimers to monomers.Self-healing materials, rewritable media.
Functional Polymers Incorporation of the rigid, photoactive anthracene core.Organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), chemical sensors.

Integration into Hybrid Systems and Nanoscience Applications

The versatility of this compound extends to its integration into hybrid systems and its application in the burgeoning field of nanoscience. The reactive bromomethyl groups provide convenient handles for anchoring the anthracene unit to other molecules, surfaces, and nanoparticles.

A key application in nanoscience is the fabrication of patterned surfaces with controlled functionality. For example, an anthracene derivative with four alkoxy tails has been used to create a two-dimensional patterned surface with cavities that can selectively incorporate guest molecules. nih.gov The solvent molecules initially co-adsorbed within these cavities could be replaced by coronene, demonstrating the principle of host-guest chemistry on a nanoscale patterned surface. nih.gov The photodimerization of the anthracene derivative within this network further modifies the surface properties. nih.gov This approach can be used to create sophisticated nanosensors, catalytic surfaces, and platforms for controlled molecular assembly.

The integration of this compound into hybrid materials, combining the properties of the organic chromophore with inorganic nanostructures, is another promising research direction. For instance, attaching anthracene derivatives to semiconductor quantum dots or metallic nanoparticles could lead to novel systems with unique photophysical properties, such as enhanced fluorescence or efficient energy transfer. These hybrid systems could be utilized in bio-imaging, light-harvesting applications, and photocatalysis.

The ability to form well-ordered two-dimensional structures and to participate in host-guest chemistry makes this compound and its derivatives highly attractive for the bottom-up fabrication of complex nanostructures and functional nanoscale devices.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,5-Bis(bromomethyl)anthracene in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use flame-retardant antistatic clothing for bulk handling .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. Ensure proper airflow to prevent electrostatic charge buildup .
  • Spill Management : Sweep or vacuum spills using HEPA-filtered equipment. Avoid dry sweeping; collect residues in sealed containers for hazardous waste disposal .
  • Storage : Keep in tightly sealed containers in dry, ventilated areas. Store away from ignition sources and incompatible reagents (e.g., strong oxidizers) .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Bromination of Anthracene Derivatives : React anthracene with brominating agents (e.g., HBr/paraformaldehyde or bromodimethylsulfonium bromide) under controlled conditions. Optimize solvent choice (e.g., dichloromethane) for regioselectivity at the 1,5-positions .
  • Purification : Recrystallize from ethanol or chromatograph using silica gel. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) .
  • Yield Optimization : Multi-gram synthesis achieves >90% yield with 24-hour reflux in inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H NMR (δ 8.60 ppm for aromatic protons) and 13C^{13}C NMR to confirm substitution patterns and bromomethyl integration .
  • Mass Spectrometry : High-resolution ESI-MS (m/z 336.0213 [M+H]+^+) verifies molecular weight and purity .
  • UV-Vis/FL Spectroscopy : Anthracene core exhibits λabs_{abs} ~260 nm (π→π*) and λem_{em} ~400 nm; bromomethyl groups quench fluorescence slightly .

Advanced Research Questions

Q. How does the position of bromomethyl substituents (1,5 vs. 9,10) influence electronic coupling in anthracene derivatives?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals two redox couples (+0.6 to +1.0 V vs. Ag/AgCl) with ΔE ~100 mV for 1,5-substituted derivatives, indicating weaker amine-amine coupling compared to 9,10-substituted analogs .
  • Spectroelectrochemistry : In situ UV-Vis during oxidation shows distinct charge-transfer bands, suggesting substituent position modulates conjugation pathways .

Q. What strategies enable the use of this compound in designing fluorescent sensors?

  • Methodological Answer :

  • Schiff Base Functionalization : React with salicylaldehyde to form imine-linked sensors (λem_{em} ~444 nm). Characterize via FT-IR (1634 cm1^{-1}, C=N stretch) and 1H^1H NMR (δ 8.90 ppm, imine proton) .
  • Metal Ion Detection : The sensor exhibits "turn-on" fluorescence for Hg2+^{2+} with 10 nM detection limits. Use Job’s plot to determine 1:1 binding stoichiometry .

Q. How do environmental factors (e.g., light, temperature) affect the stability of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Expose to UV light (254 nm) and monitor via HPLC. Degradation products include anthraquinones; use LC-MS for structural elucidation .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >220°C. Store at -20°C in amber vials to prolong shelf life .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites for Suzuki-Miyaura couplings .
  • Kinetic Studies : Monitor reaction rates with arylboronic acids using pseudo-first-order kinetics. Correlate Hammett parameters with substituent effects .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for brominated anthracenes: How to address them?

  • Methodological Answer :

  • Solvent Effects : Lower yields in DMSO vs. dichloromethane ( ) arise from solvent polarity affecting bromine activation. Use solvent screening (e.g., acetonitrile, THF) to optimize .
  • Regioselectivity Challenges : Competing 9,10-bromination ( ) requires directing groups (e.g., methyl) or Lewis acids (e.g., FeBr3_3) to favor 1,5-substitution .

Environmental and Health Risk Analysis

Q. What are the ecological risks associated with this compound, and how can labs mitigate them?

  • Methodological Answer :

  • Ecotoxicity Screening : Use Daphnia magna assays (EC50_{50} ~5 mg/L). Implement waste neutralization (e.g., NaOH treatment) before disposal .
  • Containment Protocols : Double-contain liquid wastes in polyethylene bottles. Label with CAS 3278-82-8 for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.